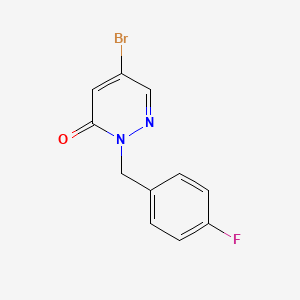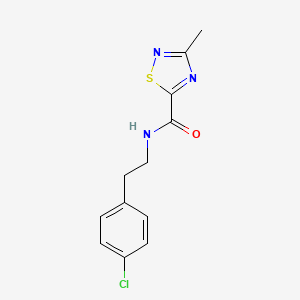![molecular formula C21H22N4O5 B2506161 1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 294198-01-9](/img/structure/B2506161.png)
1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, is a complex molecule that appears to be related to the family of pyrimidoquinoline derivatives. These compounds are of significant interest due to their potential biological activities and their use in the synthesis of various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrroloquinoline structures has been reported in the literature. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves the conversion of nitrophenols to nitroquinolines, followed by a series of reductions and cyclizations to form the tetrahydropyrroloquinoline core . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidoquinoline derivatives is characterized by a fused pyrimidine and quinoline ring system. The presence of tetramethyl groups and a nitrophenyl moiety in the compound suggests a complex, multi-ring system with potential chiral centers. The synthesis of related compounds often involves careful manipulation of functional groups to achieve the desired molecular architecture .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of nitro groups and the pyrimidine ring. Nitro groups can undergo various reactions, including reductions and substitutions, which can be crucial in the synthesis of complex natural products . The pyrimidine ring can participate in heterocyclization reactions, as seen in the synthesis of 2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline 6-oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidoquinoline derivatives are not explicitly detailed in the provided papers. However, it can be inferred that the presence of nitro groups and the rigid fused ring system would impact the compound's solubility, stability, and reactivity. The synthesis of similar compounds often requires careful control of reaction conditions to ensure the stability of sensitive functional groups .
Applications De Recherche Scientifique
Nanoporous Catalyst in Synthesis of N-Heterocyclic Compounds
A study by Sepehrmansouri et al. (2020) explored the use of ethylenediamine-based metal-organic frameworks (MOFs) containing phosphorous acid tags for synthesizing new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This approach is significant for its high yields, short reaction times, and reusability of the MOFs catalyst (Sepehrmansouri et al., 2020).
One-Pot Synthesis Under Microwave Irradiation
Shaker and Elrady (2008) demonstrated a one-pot synthesis of pyrimido[5,4-b]quinoline derivatives using microwave irradiation without a catalyst. Their process involved condensing aminouracil with aldehydes and dimedone (Shaker & Elrady, 2008).
Computational and Experimental Study of Molecular Structures
Trilleras et al. (2017) conducted a study combining computational and experimental methods to understand the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives. They used techniques like FT-IR, NMR, and GC-MS for characterization (Trilleras et al., 2017).
Multi-Component Reaction for Novel Derivative Synthesis
Khalafi‐Nezhad and Panahi (2011) described a method for synthesizing 8,9-dihydro-8,8-dimethyl-5,10-diphenylpyrimido[4,5-b]quinoline derivatives using a multi-component reaction with aldehydes, amines, dimedone, and barbituric acid (Khalafi‐Nezhad & Panahi, 2011).
Enamine Induced Transformation for Annulation Products
Dolly, Chimni, and Kumar (1995) explored the acid-catalyzed enamine induced transformations for producing pyrimido[4,5-b]quinolin-2,4,6 derivatives. Their findings have implications for the synthesis of various heterocyclic compounds (Dolly, Chimni, & Kumar, 1995).
Corrosion Inhibition in Mild Steel
Verma et al. (2016) investigated the use of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic conditions. This study highlights the potential industrial applications of these compounds (Verma et al., 2016).
Propriétés
IUPAC Name |
1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-21(2)9-13-16(14(26)10-21)15(11-6-5-7-12(8-11)25(29)30)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFOIFRNIAYQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)
![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)
![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)
![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)